1-benzyl-N-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide
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Overview
Description
1-benzyl-N-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide is a complex organic compound belonging to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzimidazole core fused with a pyrimidine ring, which is further substituted with benzyl and methoxyphenyl groups, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a carboxylic acid or its derivative to form the benzimidazole core.
Pyrimidine Ring Formation: The benzimidazole core is then reacted with a suitable reagent, such as a β-keto ester, under acidic or basic conditions to form the fused pyrimidine ring.
Substitution Reactions: The resulting intermediate is subjected to nucleophilic substitution reactions to introduce the benzyl and methoxyphenyl groups.
Amidation: Finally, the carboxylic acid group is converted to the carboxamide using an amine source under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and methoxyphenyl groups, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as nonlinear optical materials.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-2-phenyl-1H-benzimidazole: Shares the benzimidazole core but lacks the pyrimidine ring and methoxyphenyl group.
N-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-4-carboxamide: Contains the pyrimidine ring and methoxyphenyl group but lacks the benzimidazole core.
Uniqueness
1-benzyl-N-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide is unique due to its fused benzimidazole-pyrimidine structure, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H22N4O3 |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
1-benzyl-N-(4-methoxyphenyl)-2-oxo-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide |
InChI |
InChI=1S/C25H22N4O3/c1-32-19-13-11-18(12-14-19)26-24(31)22-15-23(30)28(16-17-7-3-2-4-8-17)25-27-20-9-5-6-10-21(20)29(22)25/h2-14,22H,15-16H2,1H3,(H,26,31) |
InChI Key |
WBEHWWATEIXFQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C3=NC4=CC=CC=C4N23)CC5=CC=CC=C5 |
Origin of Product |
United States |
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